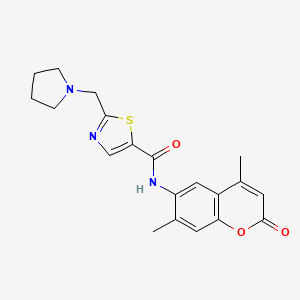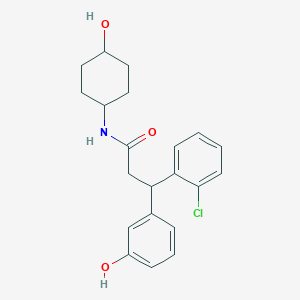![molecular formula C21H25F3N2O B3793946 2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B3793946.png)
2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol
Descripción general
Descripción
2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with methylphenyl and trifluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common route includes the alkylation of piperazine with 2-methylbenzyl chloride and 2,3,6-trifluorobenzyl chloride under basic conditions. The resulting intermediate is then subjected to reduction reactions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperazine ring or the aromatic substituents.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields a ketone, while halogenation of the aromatic rings introduces halogen substituents.
Aplicaciones Científicas De Investigación
2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The aromatic substituents may enhance binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(2-Methylphenyl)ethyl]-4-(2,3,6-trifluorophenyl)piperazine
- 2-[1-(2-Methylphenyl)-4-(2,3,6-trifluorophenyl)piperazin-1-yl]ethanol
Uniqueness
2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol is unique due to the specific combination of substituents on the piperazine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O/c1-15-4-2-3-5-16(15)12-26-10-9-25(13-17(26)8-11-27)14-18-19(22)6-7-20(23)21(18)24/h2-7,17,27H,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZFYUUARQWEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C=CC(=C3F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B3793869.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3793870.png)
![1-cyclohexyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-2-one](/img/structure/B3793873.png)
![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-2-furamide](/img/structure/B3793887.png)
![N-[2-(tetrahydrofuran-3-yl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3793888.png)
![1-{3-[(1,3-thiazol-2-ylmethyl)amino]phenyl}-2-pyrrolidinone](/img/structure/B3793903.png)

![1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B3793919.png)
![4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide](/img/structure/B3793922.png)
![1-(3-isoxazolylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3793929.png)
![6-Methyl-2-[2-(2-methyl-1,2,4-triazol-3-yl)ethylamino]pyridine-3-carboxamide](/img/structure/B3793937.png)

![Ethyl 2-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]acetate](/img/structure/B3793951.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3793965.png)
